molecular formula C12H10N2O5 B12379337 Cinoxacin-d5

Cinoxacin-d5

Cat. No.: B12379337
M. Wt: 267.25 g/mol
InChI Key: VDUWPHTZYNWKRN-ZBJDZAJPSA-N
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Description

Cinoxacin-d5 is a deuterium-labeled derivative of Cinoxacin, a synthetic antimicrobial agent related to the quinolone class of orally active antibacterial agents. This compound is primarily used in scientific research and has antibacterial activity against many gram-negative aerobic bacteria. It inhibits bacterial DNA synthesis and is used for the research of urinary tract infections and bacterial prostatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinoxacin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Cinoxacin molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Cinoxacin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Cinoxacin-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Cinoxacin-d5 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:

Mechanism of Action

Cinoxacin-d5 exerts its effects by binding strongly, but reversibly, to bacterial DNA. This binding interferes with the synthesis of RNA and, consequently, with protein synthesis. Additionally, this compound inhibits DNA gyrase, an enzyme necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division are inhibited, leading to the antibacterial activity of the compound .

Comparison with Similar Compounds

Cinoxacin-d5 is similar to other quinolone antibiotics, such as nalidixic acid and oxolinic acid. it possesses some distinct characteristics:

Similar Compounds

This compound’s unique properties and applications make it a valuable compound in various fields of scientific research.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

267.25 g/mol

IUPAC Name

4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)/i1D3,2D2

InChI Key

VDUWPHTZYNWKRN-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Origin of Product

United States

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